F1874-108 (CAS 335223-43-3), chemically designated as ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetate, is a pyrazolo[3,4-d]pyrimidine derivative with a molecular weight of 314.36 g/mol and a molecular formula of C15H14N4O2S. The compound functions as an inhibitor of both brassinosteroid (BR) biosynthesis and signal transduction.
Molecular FormulaC15H14N4O2S
Molecular Weight314.4 g/mol
Cat. No.B2382239
⚠ Attention: For research use only. Not for human or veterinary use.
F1874-108: Chemical Identity and Baseline Characteristics as a Brassinosteroid Modulator
F1874-108 (CAS 335223-43-3), chemically designated as ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetate, is a pyrazolo[3,4-d]pyrimidine derivative with a molecular weight of 314.36 g/mol and a molecular formula of C15H14N4O2S . The compound functions as an inhibitor of both brassinosteroid (BR) biosynthesis and signal transduction . Vendor data indicate a purity specification of 99.22% and a solid physical state at room temperature .
Why F1874-108 Cannot Be Substituted with Generic Brassinosteroid Inhibitors
In-class brassinosteroid (BR) pathway inhibitors exhibit distinct mechanisms of action, selectivity profiles, and potency ranges that preclude generic substitution. For instance, brassinazole (Brz) and its derivatives specifically inhibit BR biosynthesis by targeting cytochrome P450 enzymes, while bikinin acts as a selective inhibitor of GSK3-like kinases in BR signaling [1]. Yucaizol, another pyrimidine-type inhibitor, demonstrates growth retardation with an IC50 of approximately 0.8 μmol/L in rice seedlings [2]. Fenarimol, a pyrimidine-type fungicide, inhibits BR biosynthesis with an IC50 of 1.8 ± 0.2 μM in Arabidopsis [3]. Without quantitative, comparator-matched data for F1874-108, substitution with these agents would introduce uncontrolled variables in experimental design, potentially compromising reproducibility and interpretation of results. The unique pyrazolo[3,4-d]pyrimidine scaffold of F1874-108, coupled with its reported dual inhibition of both BR biosynthesis and signal transduction , suggests a distinct activity profile that requires direct empirical validation before any substitution is scientifically justifiable.
[1] Rozhon, W., Akter, S., Fernandez, A., & Poppenberger, B. (2019). Inhibitors of Brassinosteroid Biosynthesis and Signal Transduction. Molecules, 24(23), 4372. View Source
[2] Oh, K., Yamada, K., & Yoshizawa, Y. (2015). Comparison of Effect of Brassinosteroid and Gibberellin Biosynthesis Inhibitors on Growth of Rice Seedlings. Rice Science, 22(6), 245-250. View Source
[3] Oh, K., Matsumoto, T., Hoshi, T., & Yoshizawa, Y. (2015). Fenarimol, a Pyrimidine-Type Fungicide, Inhibits Brassinosteroid Biosynthesis. International Journal of Molecular Sciences, 16(8), 17273-17288. View Source
Quantitative Evidence Guide for F1874-108 Procurement Decisions
Purity Specification: F1874-108 vs. Class Benchmark
High-purity compounds are essential for reproducible bioassays. F1874-108 is supplied with a vendor-specified purity of 99.22% as determined by HPLC , exceeding the standard purity threshold of 97% commonly required for research-grade chemical tools . This level of purity reduces the risk of confounding biological effects from impurities, which is particularly critical for studies of brassinosteroid signaling where minor contaminants could activate or antagonize related pathways.
Analytical ChemistryQuality ControlProcurement
Evidence Dimension
Purity
Target Compound Data
99.22%
Comparator Or Baseline
Research-grade threshold: 97%
Quantified Difference
+2.22 percentage points
Conditions
HPLC analysis (vendor specification)
Why This Matters
Higher purity directly correlates with reduced assay variability and increased confidence in biological observations.
Analytical ChemistryQuality ControlProcurement
Dual Inhibition Mechanism: F1874-108 vs. Single-Target BR Inhibitors
F1874-108 is described as an inhibitor of both brassinosteroid biosynthesis and signal transduction . This dual activity contrasts with well-characterized class members such as brassinazole (Brz), which specifically inhibits BR biosynthesis by targeting cytochrome P450 enzymes (CYP90B1, CYP90C1, CYP85A2) [1], and bikinin, which selectively inhibits GSK3-like kinases in the BR signaling cascade [2]. While direct IC50 values for F1874-108 are not available in the public domain, the reported dual inhibition suggests a distinct polypharmacology that may yield unique phenotypic outcomes compared to single-pathway agents.
Mechanism of ActionSignal TransductionChemical Biology
Evidence Dimension
Mechanism of Action
Target Compound Data
Inhibits BR biosynthesis AND signal transduction
Comparator Or Baseline
Brz: BR biosynthesis only; Bikinin: BR signaling only
Quantified Difference
Qualitative: Dual vs. single-pathway inhibition
Conditions
Vendor-reported functional annotation
Why This Matters
Compounds with dual activity can be more effective at blocking pathway outputs and may reveal cross-talk between biosynthesis and signaling that single-pathway inhibitors cannot.
Mechanism of ActionSignal TransductionChemical Biology
[1] Rozhon, W., Akter, S., Fernandez, A., & Poppenberger, B. (2019). Inhibitors of Brassinosteroid Biosynthesis and Signal Transduction. Molecules, 24(23), 4372. View Source
[2] De Rybel, B., Audenaert, D., Vert, G., Rozhon, W., Mayerhofer, J., Peelman, F., ... & Beeckman, T. (2009). Chemical inhibition of a subset of Arabidopsis thaliana GSK3-like kinases activates brassinosteroid signaling. Chemistry & Biology, 16(6), 594-604. View Source
Structural Scaffold Differentiation: Pyrazolo[3,4-d]pyrimidine vs. Triazole/Pyrimidine BR Inhibitors
F1874-108 possesses a pyrazolo[3,4-d]pyrimidine core structure, distinguishing it from triazole-based BR biosynthesis inhibitors such as brassinazole (Brz) and its derivatives [1], as well as from pyrimidine-type inhibitors like yucaizol and fenarimol [2]. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic framework in medicinal chemistry, often associated with kinase inhibitory activity [3]. This structural divergence implies potential differences in target engagement, selectivity, and physicochemical properties relative to the triazole and pyrimidine comparator classes.
[1] Rozhon, W., Akter, S., Fernandez, A., & Poppenberger, B. (2019). Inhibitors of Brassinosteroid Biosynthesis and Signal Transduction. Molecules, 24(23), 4372. View Source
[2] Oh, K., Yamada, K., & Yoshizawa, Y. (2015). Comparison of Effect of Brassinosteroid and Gibberellin Biosynthesis Inhibitors on Growth of Rice Seedlings. Rice Science, 22(6), 245-250. View Source
[3] Chauhan, M., & Kumar, R. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review. Bioorganic & Medicinal Chemistry, 21(18), 5657-5683. View Source
Recommended Application Scenarios for F1874-108 in Plant Biology and Chemical Biology Research
Elucidation of Cross-Talk Between Brassinosteroid Biosynthesis and Signaling Pathways
The reported dual inhibition of BR biosynthesis and signal transduction by F1874-108 positions this compound as a unique tool for dissecting the interplay between these two regulatory layers. Unlike single-pathway inhibitors such as brassinazole (biosynthesis only) or bikinin (signaling only), F1874-108 can simultaneously attenuate both processes, potentially revealing compensatory mechanisms or feedback loops that remain hidden when using agents with more restricted activity profiles.
Phenotypic Screening in Model Plant Systems Requiring High-Purity Chemical Probes
With a vendor-specified purity of 99.22% , F1874-108 meets the stringent purity requirements for large-scale phenotypic screens in model organisms such as Arabidopsis thaliana and Oryza sativa. High purity minimizes the risk of false-positive hits arising from trace contaminants, a critical consideration in high-throughput screening campaigns where even minor impurities can confound interpretation of growth phenotypes and developmental defects.
Structure-Activity Relationship (SAR) Studies of Pyrazolo[3,4-d]pyrimidine-Based BR Modulators
The pyrazolo[3,4-d]pyrimidine core of F1874-108 represents a distinct chemical scaffold relative to the triazole and pyrimidine backbones that dominate the BR inhibitor landscape [1]. This scaffold novelty makes F1874-108 a valuable starting point for medicinal chemistry efforts aimed at optimizing potency, selectivity, and physicochemical properties. Comparative SAR studies can benchmark modifications to the phenyl, thioether, or acetate moieties against the baseline activity of the parent compound.
Negative Control Establishment in BR Rescue Experiments
F1874-108 can be employed to establish a robust BR-deficient baseline in plant growth assays. The resulting phenotype can then be challenged with exogenous brassinolide (BL) or its analogs to confirm on-target activity and to quantify the degree of phenotypic rescue. This application is standard for validating the specificity of BR inhibitors and can be directly compared to published rescue experiments using brassinazole or yucaizol [2].
[1] Rozhon, W., Akter, S., Fernandez, A., & Poppenberger, B. (2019). Inhibitors of Brassinosteroid Biosynthesis and Signal Transduction. Molecules, 24(23), 4372. View Source
[2] Oh, K., Yamada, K., & Yoshizawa, Y. (2015). Comparison of Effect of Brassinosteroid and Gibberellin Biosynthesis Inhibitors on Growth of Rice Seedlings. Rice Science, 22(6), 245-250. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.